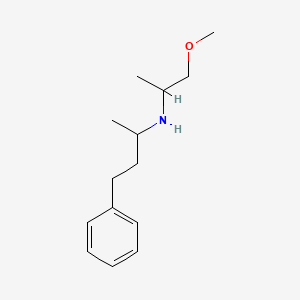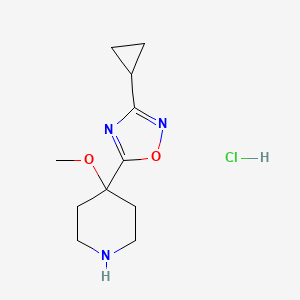
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine hydrochloride
Descripción general
Descripción
The compound “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals, a cyclopropyl group, an oxadiazole ring, and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and oxadiazole rings, the cyclopropyl group, and the methoxy group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and piperidine rings. Oxadiazoles can participate in various reactions, including nucleophilic substitution and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Pharmacological Research
The oxadiazole ring present in the compound is a known pharmacophore, commonly found in active pharmaceutical ingredients targeting diverse therapeutic areas . This compound could be explored for its potential as a lead compound in drug discovery, particularly for diseases where the oxadiazole moiety has shown efficacy, such as Duchenne muscular dystrophy, hypertension, and Parkinson’s disease .
Cancer Therapy
Oxadiazole derivatives have been identified as selective inhibitors of human carbonic anhydrase isoforms, which are significant in the context of cancer therapy . The compound could be investigated for its selective inhibition properties against specific isoforms related to cancer progression.
Age-Related Diseases
The compound may have applications in the treatment of age-related diseases due to the presence of the oxadiazole ring . Research could focus on its efficacy in ameliorating symptoms or slowing the progression of such diseases.
Antimicrobial Agents
Given the antimicrobial properties associated with oxadiazole derivatives, this compound could be studied for its antimicrobial efficacy . It could lead to the development of new antibiotics or antiseptic agents.
Material Science
The structural uniqueness of the compound lends itself to exploration in material science. It could be used in the development of energetic materials , fluorescent dyes, OLEDs, and sensors due to the reactive nature of the oxadiazole ring .
Organic Synthesis
The compound could serve as a precursor or an intermediate in organic synthesis. The oxadiazole ring can rearrange into other heterocycles, which is a valuable property in synthetic chemistry for creating diverse molecular structures .
Safety and Hazards
Mecanismo De Acción
Target of action
The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The specific targets would depend on the exact structure and functional groups present in the compound.
Biochemical pathways
The affected pathways would depend on the specific biological target and the mode of action of the compound. The 1,2,4-oxadiazole ring is known to be involved in a wide range of biological activities .
Propiedades
IUPAC Name |
3-cyclopropyl-5-(4-methoxypiperidin-4-yl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-15-11(4-6-12-7-5-11)10-13-9(14-16-10)8-2-3-8;/h8,12H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFUPFQHVLWRLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)C2=NC(=NO2)C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



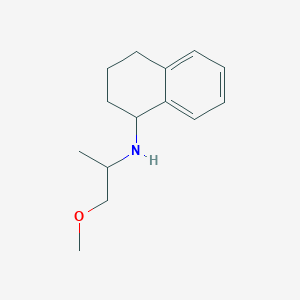
amine](/img/structure/B1462274.png)
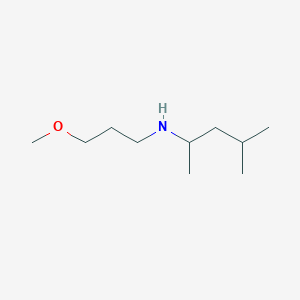
![3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B1462277.png)
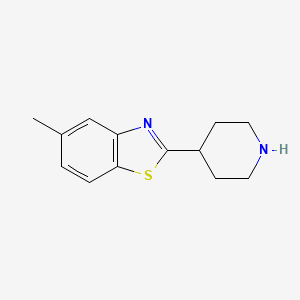
amine](/img/structure/B1462279.png)
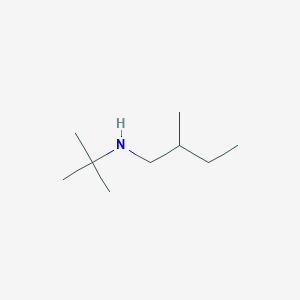
![N-[(2,4-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462284.png)
![3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1462286.png)
![(2E)-1-[3-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1462288.png)
![2-chloro-N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B1462289.png)
![N-[(2-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462291.png)
![Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate](/img/structure/B1462292.png)
